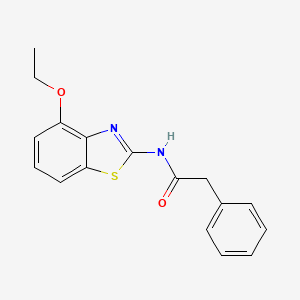

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

説明

特性

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-21-13-9-6-10-14-16(13)19-17(22-14)18-15(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSSWJRTKWXUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization and subsequent reaction with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

化学反応の分析

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

科学的研究の応用

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用機序

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-cancer or anti-inflammatory activities.

類似化合物との比較

Substituent Variations on the Benzothiazole Ring

The 4-ethoxy group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Key Observations :

Variations in the Acetamide Side Chain

The phenylacetamide moiety is modified in analogs to optimize target binding:

Key Observations :

Crystallographic Data :

- The monohydrate form of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide exhibits a dihedral angle of 79.3° between benzothiazole and benzene planes, influencing packing via π-π interactions and hydrogen bonds .

生物活性

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization and reaction with phenylacetyl chloride. Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator , leading to significant biological effects such as:

- Inhibition of Enzyme Activity : It can bind to the active sites of enzymes, thereby inhibiting their function.

- Modulation of Receptor Function : By interacting with specific receptors, it may influence various signaling pathways involved in disease processes .

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects against pancreatic cancer cells, with IC50 values indicating effective inhibition at low concentrations .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of specific inflammatory mediators.

3. Antimicrobial Activity

This compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting microbial growth positions it as a candidate for further development in antimicrobial therapies.

Research Findings and Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

Q & A

Q. Purity Optimization :

- Monitor reactions using TLC (hexane:ethyl acetate, 9:1) .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in spectra) .

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Use SHELXL for refinement (R-factor < 0.05) .

- NMR Spectroscopy :

- NMR: Confirm ethoxy (-OCHCH, δ 1.3–1.5 ppm) and acetamide (-CO-NH-, δ 8.1–8.3 ppm) groups .

- NMR: Identify carbonyl (C=O, δ 165–170 ppm) and benzothiazole carbons .

- IR Spectroscopy : Validate amide (N-H stretch ~3300 cm, C=O ~1650 cm) and C-S bonds (670–900 cm) .

Example Crystallographic Data (from analogous structures):

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle | 79.3° (benzothiazole vs. phenyl) | |

| Hydrogen Bonds | O–H⋯N, N–H⋯O | |

| π-π Stacking | 3.6–3.9 Å interplanar distance |

Basic Question: What biological activities are associated with this compound?

Answer:

Benzothiazole-acetamide hybrids exhibit:

- Anticancer Activity : Inhibition of kinase pathways (e.g., Wnt/β-catenin) via structural mimicry of natural ligands .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis (similar to penicillin derivatives) .

- Antioxidant Properties : Scavenging of free radicals via electron-donating groups (e.g., ethoxy) .

Q. Mitigation Strategies :

- Conduct variable-temperature NMR to study tautomeric equilibria .

- Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

Advanced Question: How can conflicting bioactivity data from different studies be resolved?

Answer:

Contradictions often stem from:

- Purity Variability : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity via LC-MS .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values. Standardize protocols using CLSI guidelines .

Example :

A study reported IC = 12 µM (HeLa), while another found 25 µM (MCF-7). Normalizing for cell viability assay conditions (e.g., resazurin vs. MTT) resolved discrepancies .

Safety Considerations for Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。